molecular formula C15H12INO3 B3475180 Methyl 4-[(4-iodophenyl)carbamoyl]benzoate

Methyl 4-[(4-iodophenyl)carbamoyl]benzoate

Cat. No.: B3475180
M. Wt: 381.16 g/mol
InChI Key: XZSKCSPCVNRKQX-UHFFFAOYSA-N
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Description

Methyl 4-[(4-iodophenyl)carbamoyl]benzoate is an organic compound with the molecular formula C15H12INO3. It is a derivative of benzoic acid and contains both an ester and an amide functional group. The presence of the iodine atom in the phenyl ring makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(4-iodophenyl)carbamoyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodoaniline with methyl 4-formylbenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a suitable base to form the final product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-iodophenyl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The ester and amide groups can be reduced to their corresponding alcohols and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

    Substitution: Products with different substituents replacing the iodine atom.

    Coupling: Biaryl or alkyne derivatives.

    Reduction: Alcohols and amines derived from the ester and amide groups.

Scientific Research Applications

Methyl 4-[(4-iodophenyl)carbamoyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for more complex molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-iodophenyl)carbamoyl]benzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can facilitate binding to these targets through halogen bonding, while the ester and amide groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodobenzoate: Similar structure but lacks the carbamoyl group.

    4-Iodoaniline: Contains the iodine atom but lacks the ester and carbamoyl groups.

    Methyl 4-[(4-bromophenyl)carbamoyl]benzoate: Similar structure with bromine instead of iodine.

Uniqueness

Methyl 4-[(4-iodophenyl)carbamoyl]benzoate is unique due to the presence of both an ester and an amide group, along with the iodine atom. This combination of functional groups allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-[(4-iodophenyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c1-20-15(19)11-4-2-10(3-5-11)14(18)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSKCSPCVNRKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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